molecular formula C32H27N5 B2717542 [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine CAS No. 2247262-97-9

[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine

Cat. No.: B2717542
CAS No.: 2247262-97-9
M. Wt: 481.603
InChI Key: MEJXCUAHWFFJFN-UHFFFAOYSA-N
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Description

[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine is a complex organic compound that features both pyridine and quinoline moieties. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of multiple nitrogen atoms in its structure allows it to act as a versatile ligand, making it useful in various scientific and industrial applications.

Properties

IUPAC Name

1,2-dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5/c1-3-12-29-24(9-1)15-17-27(35-29)22-37(23-28-18-16-25-10-2-4-13-30(25)36-28)32(31-14-6-8-20-34-31)21-26-11-5-7-19-33-26/h1-20,32H,21-23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJXCUAHWFFJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C(CC5=CC=CC=N5)C6=CC=CC=N6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247262-97-9
Record name [1,2-bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine typically involves the reaction of pyridine-2-carboxaldehyde with quinoline-2-carboxaldehyde in the presence of a suitable amine. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that quinoline-based compounds exhibit significant anticancer properties. The structural motif of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine is believed to enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • Antimicrobial Properties : Studies have demonstrated that derivatives of quinoline can act against a range of bacterial strains. The dual-pyridine structure may enhance the compound's ability to penetrate bacterial membranes and exert its antimicrobial effects .
  • Fluorescent Probes
    • The compound's fluorescence characteristics make it an excellent candidate for use as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules allows for enhanced visualization in cellular studies.
  • Coordination Chemistry
    • As a versatile ligand, this compound can form stable complexes with various metal ions, which has implications in catalysis and materials science. These metal complexes can exhibit unique electronic and photophysical properties that are valuable in developing new materials .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the effects of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine on human cancer cells. The findings revealed that the compound exhibited dose-dependent inhibition of cell proliferation and significant induction of apoptosis in several cancer cell lines.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinoline derivatives, including [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine. The results confirmed that this compound effectively inhibited the growth of multiple bacterial strains at low concentrations, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the pyridine and quinoline rings coordinate with the metal ions, forming a chelate complex. This complexation can enhance the compound’s stability and reactivity, making it useful in various applications. In biological systems, the compound can deliver NO to specific sites, where it exerts its effects by interacting with molecular targets such as enzymes and receptors involved in signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine is unique due to its combination of pyridine and quinoline rings, which provides a versatile coordination environment for metal ions

Biological Activity

[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and metal ion coordination. This article synthesizes current research findings regarding its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving pyridine and quinoline derivatives. The synthesis typically includes the formation of various intermediates that are characterized by their nitrogen-rich structures, which are essential for their interaction with metal ions and biological targets.

Key Synthetic Pathways:

  • Formation of Pyridine and Quinoline Derivatives : The synthesis often starts with the reaction of 2-pyridylmethyl and 2-quinolylmethyl amines, leading to the creation of the bisamine structure.
  • Characterization : Techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the identity and purity of the synthesized compounds .

Biological Activity Overview

The biological activity of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine primarily revolves around its anticancer properties and ability to interact with metal ions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit tumor growth in models such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Metal Ion Coordination

The nitrogen atoms in the structure allow for coordination with metal ions such as Mn(II) and Fe(II). This property is particularly valuable in developing targeted drug delivery systems where nitric oxide (NO) can be released in specific biological environments, such as tumors under light irradiation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cytotoxicity Induces apoptosis in cancer cell lines
Metal Coordination Forms complexes with Mn(II) and Fe(II)
NO Release Potential for targeted NO delivery
Fluorescent Properties Useful in biological detection applications

Mechanistic Insights

The mechanism by which [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine exerts its biological effects involves:

  • Interaction with Cellular Targets : The compound's ability to coordinate with metal ions enhances its interaction with biological macromolecules.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds can generate ROS upon activation, contributing to their cytotoxic effects against cancer cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine, and what experimental conditions are critical for optimizing yield?

  • The compound is synthesized via a multi-step process involving condensation and reduction. A common approach involves reacting pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–6). Solvent choice (e.g., methanol or ethanol) and temperature control (25–40°C) are critical to minimize side reactions and maximize purity .
  • Key Methodological Tip: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7).

Q. How can researchers characterize the coordination behavior of this ligand with transition metals?

  • Techniques:

  • UV-Vis and Fluorescence Spectroscopy: To study metal-ligand charge transfer (MLCT) bands and binding stoichiometry.
  • X-ray Crystallography: For determining crystal structure and coordination geometry (e.g., octahedral vs. tetrahedral).
  • Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm metal-ligand complex formation .
    • Example: Iron(II) complexes of similar bis(pyridyl)amine ligands exhibit distinct MLCT absorption at ~520 nm, useful for catalytic studies .

Q. What are the standard protocols for evaluating the biological activity of this compound?

  • Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution methods.
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Chelation Studies: Competitive binding experiments with EDTA to assess metal ion affinity in biological systems .

Advanced Research Questions

Q. How can conflicting data on catalytic efficiency of metal complexes derived from this ligand be resolved?

  • Factors to Analyze:

  • Steric Effects: Methyl groups on pyridine/quinoline rings may hinder substrate access to the metal center.
  • Electronic Effects: Electron-donating/withdrawing substituents alter redox potentials (e.g., E₁/₂ shifts in cyclic voltammetry).
    • Methodology:
  • Compare turnover numbers (TON) under identical conditions (solvent, temperature, substrate concentration).
  • Use density functional theory (DFT) to model electronic structures and identify rate-limiting steps .

Q. What strategies are effective in modifying the ligand structure to enhance selectivity in asymmetric catalysis?

  • Design Modifications:

  • Introduce chiral auxiliaries (e.g., binaphthyl groups) to the quinoline or pyridine moieties.
  • Vary alkyl chain length between nitrogen atoms to adjust flexibility.
    • Experimental Validation:
  • Test modified ligands in asymmetric hydrogenation of ketones or epoxidation of alkenes.
  • Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can computational methods predict the ligand’s binding affinity for rare-earth metals?

  • Approaches:

  • Molecular Dynamics (MD) Simulations: To model solvation effects and conformational stability.
  • Docking Studies: Using software like AutoDock Vina to predict binding modes with lanthanide ions (e.g., Eu³⁺, Tb³⁺).
    • Validation: Compare computed binding constants (log K) with experimental values from isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Observation Possible Causes Resolution Strategy
Variability in antimicrobial activity across studiesDifferences in bacterial strains or assay conditions (e.g., nutrient media pH)Standardize protocols using CLSI guidelines; include positive controls (e.g., ampicillin)
Discrepancies in catalytic turnover for oxidation reactionsImpurities in ligand synthesis or metal salt precursorsPurify ligand via recrystallization; use high-purity metal salts (≥99.99%)

Key Methodological Resources

  • Synthesis Optimization: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Safety Protocols: Handle quinoline derivatives under fume hoods due to potential toxicity; use PPE (gloves, goggles) .

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